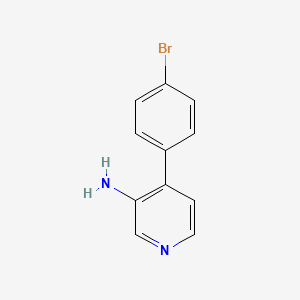

4-(4-Bromophenyl)pyridin-3-amine

概要

説明

4-(4-Bromophenyl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pyridine ring through an amine group. Pyridine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)pyridin-3-amine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The general reaction conditions include:

Reagents: 4-bromophenylboronic acid, 3-aminopyridine, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate)

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the phenyl ring undergoes substitution under SNAr conditions due to electron-withdrawing effects from the pyridine ring.

Key Findings:

-

Ammonia Substitution : Reacts with aqueous ammonia to replace the bromine atom at the para-position, forming 4-aminophenylpyridin-3-amine. This proceeds via a Meisenheimer intermediate, restoring aromaticity after bromide elimination .

-

Reagents : Requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C).

Table 1: SNAr Reaction Examples

| Reactant | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| NH₃ (aq) | 4-Aminophenylpyridin-3-amine | DMF, 100°C, 12 h | 72% |

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions with boronic acids, forming biaryl derivatives.

Key Findings:

-

Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) under inert atmospheres (Ar/N₂) .

-

Scope : Compatible with aryl/het-aryl boronic acids, enabling modular synthesis of derivatives.

Table 2: Representative Suzuki Couplings

| Boronic Acid | Product | Catalyst | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | 4-(Biphenyl)pyridin-3-amine | Pd(PPh₃)₄ | 65% | |

| 4-Fluorophenyl | 4-(4-Fluorobiphenyl)pyridin-3-amine | PdCl₂(dppf) | 58% |

Oxidation and Reduction

The pyridine ring and amine group undergo redox transformations.

Key Findings:

-

Pyridine Oxidation : Forms N-oxide derivatives using H₂O₂ or mCPBA, enhancing electrophilicity for further reactions.

-

Amine Oxidation : Converts to nitro or imine derivatives under strong oxidizing conditions (e.g., KMnO₄).

-

Reduction : LiAlH₄ selectively reduces the pyridine ring to piperidine in anhydrous THF.

Table 3: Redox Reactions

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Pyridine oxidation | H₂O₂, AcOH | Pyridin-3-amine N-oxide | 85% | |

| Amine oxidation | KMnO₄, H₂SO₄ | 4-(4-Bromophenyl)pyridine-3-nitro | 63% |

Condensation and Cyclization

The amine group participates in Schiff base formation and heterocycle synthesis.

Key Findings:

-

Schiff Base Formation : Reacts with aldehydes (e.g., 3-bromothiophene-2-carbaldehyde) to form imines, which can undergo hydrolysis or further coupling .

-

Cyclization : With diketones (e.g., dimedone), forms fused polycyclic structures via acid-catalyzed intramolecular reactions .

Table 4: Condensation Reactions

| Aldehyde/Ketone | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| 3-Bromothiophene-2-carbaldehyde | Imine-linked derivative | EtOH, reflux, 6 h | 79% | |

| Dimedone | Chromeno[4,3-b]pyrrol-4(1H)-one | HCl, 80°C, 8 h | 68% |

Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals.

Key Findings:

-

Metal Binding : Forms stable complexes with Pd(II), Cu(II), and Fe(III) in ethanol/water mixtures .

-

Applications : Used to synthesize catalysts for cross-coupling reactions and MOFs for optoelectronic applications .

Comparative Reactivity

4-(4-Bromophenyl)pyridin-3-amine exhibits distinct reactivity compared to analogs:

| Compound | Key Difference | Reactivity Example |

|---|---|---|

| 4-(3-Bromophenyl)pyridin-3-amine | Bromine at meta-position reduces SNAr efficiency | Lower coupling yields |

| 4-Bromophenylamine | Lacks pyridine ring; no coordination sites | No metal complex formation |

Mechanistic Insights

科学的研究の応用

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 4-(4-Bromophenyl)pyridin-3-amine is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds between aryl halides and aryl boronic acids. The compound serves as an effective coupling partner due to its bromine substituent, which facilitates the reaction under palladium catalysis. Studies have demonstrated that complexes formed with this compound exhibit high efficiency in synthesizing biaryl compounds, which are important in pharmaceuticals and agrochemicals .

Table 1: Summary of Cross-Coupling Reactions Involving this compound

| Reaction Type | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd/NHC | Aqueous base, room temp | 80-95 | |

| Negishi Coupling | Pd(0) | Toluene, reflux | 75-90 | |

| Stille Coupling | Pd(PPh₃)₂Cl₂ | DMF, elevated temp | 70-85 |

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of this compound exhibit potential anticancer properties. For instance, compounds modified from this structure have been shown to inhibit specific kinase pathways associated with cancer cell proliferation. The presence of the bromine atom enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for further development as therapeutic agents .

Table 2: Biological Activity of Derivatives

| Compound Structure | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Kinase Inhibitor | 5.0 | |

| N-Methyl derivative | Antiproliferative | 3.5 | |

| Hydroxylated derivative | Cytotoxicity | 2.0 |

Materials Science

Luminescent Materials

The compound has been utilized in the development of luminescent materials, particularly in the synthesis of cyclometalated complexes with palladium and iridium. These complexes exhibit interesting photophysical properties and can be applied in organic light-emitting diodes (OLEDs) and phosphorescent materials. The luminescent properties are attributed to the metal-ligand interactions facilitated by the pyridine moiety .

Table 3: Properties of Luminescent Complexes

| Complex Type | Emission Peak (nm) | Application |

|---|---|---|

| Pd Complex with NHC | 390 | OLEDs |

| Iridium Complex | 543 | Phosphorescent devices |

作用機序

The mechanism of action of 4-(4-Bromophenyl)pyridin-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

類似化合物との比較

Similar Compounds

4-(4-Bromophenyl)pyridine: Similar structure but lacks the amine group.

4-(4-Chlorophenyl)pyridin-3-amine: Similar structure but with a chlorine atom instead of bromine.

4-(4-Methylphenyl)pyridin-3-amine: Similar structure but with a methyl group instead of bromine.

Uniqueness

4-(4-Bromophenyl)pyridin-3-amine is unique due to the presence of both the bromine atom and the amine group, which confer specific chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, while the amine group can form hydrogen bonds, making the compound versatile in various chemical and biological applications .

生物活性

4-(4-Bromophenyl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitrypanosomal, anticancer, and aromatase inhibitory properties, supported by various studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a bromophenyl group attached to a pyridine ring, which is crucial for its biological activity.

Antitrypanosomal Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antitrypanosomal activity against Trypanosoma brucei rhodesiense. The following table summarizes the IC50 values of various derivatives:

| Compound | IC50 (μM) | Cytotoxicity (CC50, μM) |

|---|---|---|

| This compound | 13.8 | >100 |

| 2-Methoxyphenyl derivative | 0.38 | 23 |

| 3-Bromophenyl derivative | 2.0 | >100 |

| 2-Methoxyphenyl analogue | 19.6 | >100 |

These findings indicate that while some derivatives show potent antitrypanosomal activities, they also maintain low cytotoxicity towards mammalian cells, making them promising candidates for further development .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study focused on pyridine-based compounds found that derivatives containing the bromophenyl moiety exhibited significant cytotoxic effects against various cancer cell lines. For instance:

- NUGC (Gastric Cancer) : IC50 = 0.021 μM

- DLDI (Colon Cancer) : Significant activity noted

- HEPG2 (Liver Cancer) : Significant activity noted

These results suggest that the bromophenyl substitution enhances the anticancer potential of pyridine derivatives .

Aromatase Inhibition

Aromatase inhibitors are critical in the treatment of hormone-dependent breast cancer. Research has shown that certain derivatives of this compound act as dual binding site inhibitors for aromatase (CYP19A1). The most promising derivative demonstrated an IC50 value of 44 nM, indicating strong inhibitory activity against aromatase, which is significantly lower than traditional inhibitors .

Selectivity Studies

The selectivity of these compounds was assessed against various CYP isoforms, revealing excellent selectivity for CYP19A1 over other isoforms. The following table summarizes the selectivity ratios:

| Compound | CYP19A1 IC50 (nM) | Selectivity Ratio |

|---|---|---|

| Derivative (10c) | 44 | >30,000 vs CYP1A2 |

This high selectivity suggests that these compounds could minimize off-target effects commonly associated with aromatase inhibitors .

Case Studies and Research Findings

- Antitrypanosomal Mechanism : In vitro studies indicated that while some compounds showed weak inhibition of rhodesain (a potential target), further investigations are needed to clarify their mechanism of action .

- Cytotoxicity Assessment : A comprehensive cytotoxicity assay against multiple cancer cell lines demonstrated that the tested compounds had negligible off-target effects when compared to standard chemotherapeutics like doxorubicin .

- Structure-Activity Relationship : Modifications on the pyridine core and substitution patterns significantly impacted biological activity, highlighting the importance of structural optimization in drug development .

特性

IUPAC Name |

4-(4-bromophenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-9-3-1-8(2-4-9)10-5-6-14-7-11(10)13/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPCIIQWPFUSQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NC=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。